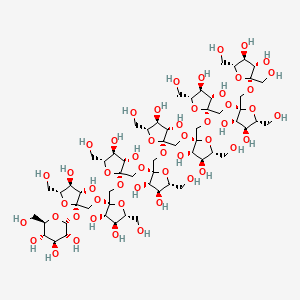
Fructo-oligosaccharide DP10/GF9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fructo-oligosaccharide DP10/GF9 is a type of fructooligosaccharide with a degree of polymerization of 10. It consists of a chain of 9 fructose units connected by (2→1)-β-glycosidic bonds, with a single D-glucosyl unit at the non-reducing end . This compound is known for its prebiotic properties and is commonly used in scientific research.
Applications De Recherche Scientifique
Fructo-oligosaccharide DP10/GF9 has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Fructo-oligosaccharide DP10/GF9, also known as a fructooligosaccharide (FOS), primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria .
Mode of Action
This compound is composed of 9 fructose units linked by (2→1)-β-glycosidic bonds and having a single D-glucosyl unit at the non-reducing end . As a prebiotic, it interacts with the gut microbiota, providing a food source that promotes the growth of beneficial bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of the gut microbiota. By providing a food source for beneficial bacteria, it can influence the balance of the gut microbiota, potentially affecting various metabolic pathways within these microorganisms .
Result of Action
The primary result of the action of this compound is the promotion of the growth of beneficial gut bacteria . This can lead to a healthier balance of the gut microbiota, which is associated with various health benefits, including improved gut health and immune function .
Action Environment
The action of this compound is influenced by the environment within the gut. Factors such as the pH, temperature, and the presence of other nutrients can affect its efficacy and stability. Additionally, the composition of the individual’s gut microbiota can also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
Fructo-oligosaccharide DP10/GF9 interacts with various enzymes, proteins, and other biomoleculesIt is known that the consumption of this compound can influence the gut bacterial fermentation process, leading to the production of short-chain fatty acids (SCFA) and modulation of bile acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact nature of these interactions and their consequences are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been observed that the consumption of this compound decreased fasting blood glycaemia levels in a dose-dependent manner
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fructo-oligosaccharide DP10/GF9 can be synthesized enzymatically using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides . The reaction conditions typically involve a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus oryzae, are employed to produce the necessary enzymes for the synthesis of fructooligosaccharides . The fermentation process is followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Fructo-oligosaccharide DP10/GF9 primarily undergoes hydrolysis reactions. These reactions involve the cleavage of glycosidic bonds by the addition of water, resulting in the formation of smaller sugar units .
Common Reagents and Conditions
The hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidase. The reaction conditions typically include an aqueous environment and a controlled temperature to facilitate the reaction .
Major Products Formed
The major products formed from the hydrolysis of this compound are fructose and glucose units .
Comparaison Avec Des Composés Similaires
Fructo-oligosaccharide DP10/GF9 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end . Similar compounds include:
Fructo-oligosaccharide DP3: Consists of 3 fructose units.
Fructo-oligosaccharide DP5: Consists of 5 fructose units.
Fructo-oligosaccharide DP7: Consists of 7 fructose units.
These compounds share similar prebiotic properties but differ in their degree of polymerization and specific structural features .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXRLJJDLJEGSV-YUKXEYFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2403436.png)
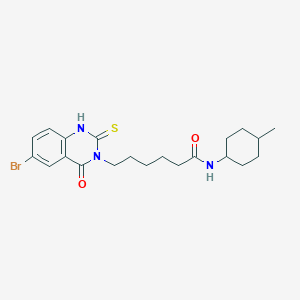
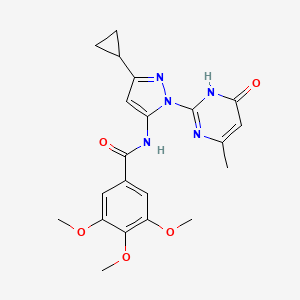
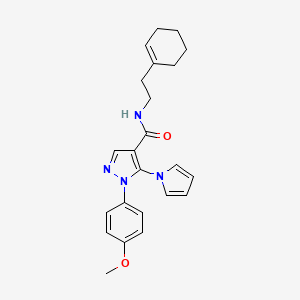
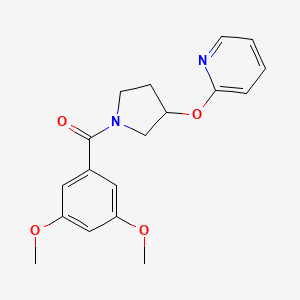
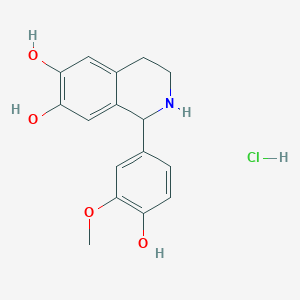
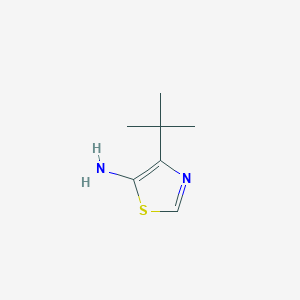
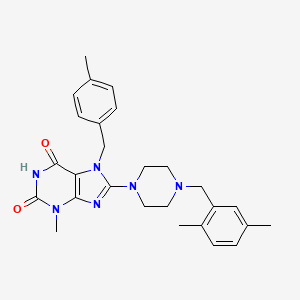
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)
![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403450.png)
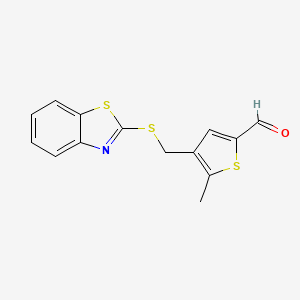
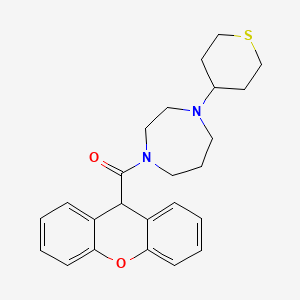
![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)
